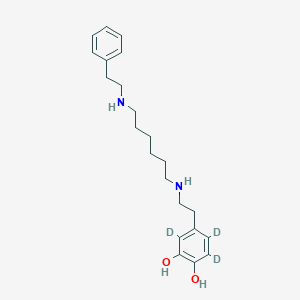
Dopexamine-d3Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopexamine-d3Hydrochloride is a complex organic compound with the molecular formula C22H32N2O2. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as altered reaction kinetics and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dopexamine-d3Hydrochloride involves multiple steps, including the introduction of deuterium atoms and the formation of the benzene-1,2-diol structure. The synthetic route typically starts with the preparation of the deuterated benzene ring, followed by the attachment of the aminoethyl and hexylamino groups. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include the use of advanced techniques such as chromatography and spectroscopy for purification and characterization.
化学反应分析
Types of Reactions
Dopexamine-d3Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as quinones, reduced amines or alcohols, and various substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.
科学研究应用
Dopexamine-d3Hydrochloride has several scientific research applications, including:
Chemistry: Used as a deuterated compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Dopexamine-d3Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to unique biological and chemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological responses.
相似化合物的比较
Similar Compounds
Dopexamine-d3Hydrochloride: Similar in structure but without deuterium atoms.
This compound: A non-deuterated analog with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct properties such as altered reaction kinetics and stability. These properties make it valuable in scientific research and industrial applications, where deuterated compounds are often preferred for their enhanced performance and reliability.
属性
CAS 编号 |
775542-05-7 |
|---|---|
分子式 |
C22H32N2O2 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D |
InChI 键 |
RYBJORHCUPVNMB-CHYKZQLPSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H] |
规范 SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
同义词 |
4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride-d3; Dopacard-d3; Dopexamine Dihydrochloride-d3; FPL 60278AR-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















